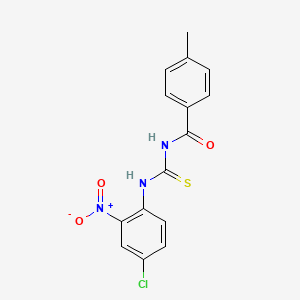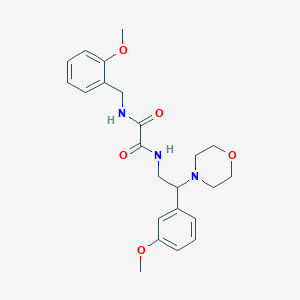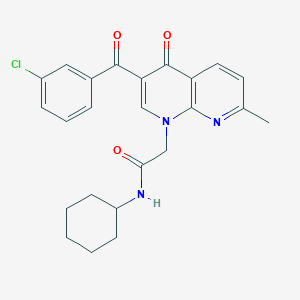
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, also known as PAP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PAP is a derivative of thalidomide, which was initially developed as a sedative but was later found to cause severe birth defects. However, PAP has shown promising results in several research applications and is currently being studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Solvatochromism
Soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, which may include the chemical structure due to its piperidin-1-yl and acetylphenyl substituents, have been synthesized and studied for their absorption and fluorescence properties. These compounds exhibit small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence, especially when substituted by strong electron-donating piperidino substituent. A significant decrease in fluorescence quantum yields in polar solvents hints at the formation of a twisted intramolecular charge transfer (TICT) excited state. Moreover, these derivatives demonstrate fluorescence in polycrystalline solid-state, covering a range of over 200 nm in the visible and near-infrared region, suggesting potential applications in organic electronics and fluorescence microscopy (Lun̆ák et al., 2011).
Synthesis and Applications in Medicinal Chemistry
A one-pot, efficient synthesis approach has been developed for Nα-urethane-protected β- and γ-amino acids using related pyrrolidine dione compounds. This method, featuring high yields and purities, underscores the utility of such pyrrolidine dione derivatives in synthesizing protected amino acids for peptide chemistry, indicating their relevance in drug design and development (Cal et al., 2012).
Antibacterial Activity
The synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives has been explored for their antibacterial activity. Through microwave-assisted synthesis and subsequent reactions, a variety of compounds were synthesized and screened for their efficacy against bacterial strains. This research indicates the potential of such compounds in developing new antibacterial agents (Merugu et al., 2010).
Anticonvulsant Properties
Research into 1,3-substituted pyrrolidine-2,5-dione derivatives has shown promising anticonvulsant properties. Through pharmacological screening, certain compounds demonstrated protective effects comparable or superior to known antiepileptic drugs. These findings suggest a novel pathway for the development of antiepileptic medications, potentially improving treatment options for patients with epilepsy (Rybka et al., 2017).
Herbicidal Activity
A series of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives were synthesized and evaluated for their herbicidal activities. Some compounds showed excellent efficacy at low dosages, highlighting the potential of pyrrolidine dione derivatives in agricultural applications as novel herbicides (Zhu et al., 2005).
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(27)17-5-9-20(10-6-17)26-22(28)15-21(23(26)29)24-18-7-11-19(12-8-18)25-13-3-2-4-14-25/h5-12,21,24H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZPLSWEKQZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)
![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)

![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)
![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)


